Cas no 2770529-84-3 ((9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate)

(9H-Fluoren-9-yl)methyl N-{[(3-Ethynylphenyl)carbamoyl]methyl}carbamate is a specialized carbamate derivative featuring both fluorenylmethyl (Fmoc) and ethynylphenyl functional groups. This compound is particularly valuable in peptide synthesis and bioconjugation applications due to its Fmoc group, which serves as a widely used amine-protecting group, enabling controlled deprotection under mild basic conditions. The ethynylphenyl moiety offers click chemistry compatibility, facilitating efficient conjugation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its dual functionality makes it a versatile intermediate for constructing complex biomolecules, particularly in solid-phase peptide synthesis (SPPS) and polymer chemistry. The compound’s stability and selective reactivity enhance its utility in precision chemical modifications.
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate structure
2770529-84-3 structure
商品名:(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
CAS番号:2770529-84-3
MF:C25H20N2O3
メガワット:396.437906265259
CID:5561617
PubChem ID:165998765

(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
    • EN300-37396538
    • 2770529-84-3
    • インチ: 1S/C25H20N2O3/c1-2-17-8-7-9-18(14-17)27-24(28)15-26-25(29)30-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h1,3-14,23H,15-16H2,(H,26,29)(H,27,28)
    • InChIKey: BCTXKVWYMBSZNG-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(NC1C=CC=C(C#C)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 396.14739250g/mol
  • どういたいしつりょう: 396.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 67.4Ų

(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37396538-0.05g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
0.05g
$816.0 2023-07-07
Enamine
EN300-37396538-0.25g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
0.25g
$893.0 2023-07-07
Enamine
EN300-37396538-10.0g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
10.0g
$4176.0 2023-07-07
Enamine
EN300-37396538-2.5g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
2.5g
$1903.0 2023-07-07
Enamine
EN300-37396538-0.1g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
0.1g
$855.0 2023-07-07
Enamine
EN300-37396538-0.5g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
0.5g
$933.0 2023-07-07
Enamine
EN300-37396538-1.0g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
1.0g
$971.0 2023-07-07
Enamine
EN300-37396538-5.0g
(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate
2770529-84-3
5.0g
$2816.0 2023-07-07

(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate 関連文献

(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate (CAS No. 2770529-84-3)

(9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate (CAS No. 2770529-84-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethyl carbamate, is characterized by its unique structural features and potential applications in drug development.

The core structure of (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate consists of a fluorene moiety, which is a tricyclic aromatic hydrocarbon, and an ethynylphenyl carbamate group. The fluorene unit provides rigidity and planarity to the molecule, which can be advantageous for binding to specific protein targets. The ethynylphenyl carbamate group, on the other hand, introduces functional versatility and reactivity, making the compound suitable for various chemical modifications and conjugations.

Recent studies have highlighted the potential of (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate in the development of prodrugs and targeted drug delivery systems. Prodrugs are biologically inactive compounds that are converted into their active forms within the body through metabolic processes. The ethynyl group in this compound can be utilized for click chemistry reactions, enabling the attachment of targeting ligands or imaging agents. This feature makes it particularly useful in creating multifunctional therapeutic agents that can improve drug efficacy and reduce side effects.

In the context of targeted drug delivery, (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate has shown promise in enhancing the pharmacokinetic properties of drugs. By conjugating this compound with therapeutic agents, researchers have been able to achieve better solubility, stability, and tissue-specific accumulation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that a prodrug derived from this compound exhibited enhanced permeability and retention (EPR) effect in tumor tissues, leading to improved therapeutic outcomes in cancer models.

The synthetic accessibility of (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established organic synthesis routes, such as the reaction of fluorenylmethyl chloroformate with 3-ethynylaniline followed by carbamylation. This synthetic flexibility allows for the facile preparation of analogs with varying substituents, which can be screened for improved biological activity or pharmacological properties.

Beyond its applications in drug development, (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate has also been explored for its potential as a fluorescent probe. The fluorene moiety is known for its strong fluorescence properties, which can be exploited for real-time monitoring of cellular processes or drug distribution within tissues. A recent study published in Chemical Communications reported the use of this compound as a fluorescent sensor for detecting specific biomolecules in living cells, highlighting its versatility as a research tool.

In conclusion, (9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate (CAS No. 2770529-84-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and functional versatility make it an attractive candidate for developing novel prodrugs, targeted drug delivery systems, and fluorescent probes. As research in these areas continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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